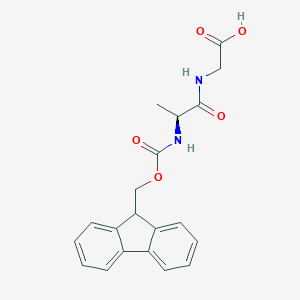

Fmoc-Ala-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCNEQGFDAXBQE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Ala-Gly-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl-glycine, commonly abbreviated as Fmoc-Ala-Gly-OH, is a high-purity dipeptide building block essential in the field of synthetic peptide chemistry.[1][2] Its structure consists of the dipeptide L-alanyl-glycine with its N-terminal amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes this compound a vital reagent in modern solid-phase peptide synthesis (SPPS), allowing for the precise and efficient incorporation of the Ala-Gly sequence into complex peptide chains.[2] The Fmoc group's mild cleavage conditions are orthogonal to the acid-labile protecting groups typically used for amino acid side chains, a cornerstone of the widely adopted Fmoc/tBu synthesis strategy.[2] This guide provides an in-depth overview of the chemical properties, synthesis applications, and detailed experimental protocols relevant to the use of this compound.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid powder with a purity often exceeding 98% as determined by HPLC.[3] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 116747-54-7 | [2][4] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |

| Molecular Weight | 368.39 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Optical Rotation | [α]D²⁰ = -20.0 ± 2° (c=1 in MeOH) | [3] |

| Melting Point | Not consistently reported; often listed as N/A by suppliers. | [5][6] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). | [7] |

| Storage | Store desiccated at 2-8°C. | [4] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a dipeptide building block in Fmoc-based SPPS. This methodology involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). Using a pre-formed dipeptide like this compound can be advantageous for improving synthesis efficiency and overcoming challenges associated with specific sequences, such as aggregation or difficult coupling steps.

The general workflow for incorporating this compound into a peptide sequence on a solid support involves two key steps: coupling and deprotection, which are repeated cyclically.

Experimental Protocols

The following are standard, detailed methodologies for the key experiments involving this compound in SPPS. These protocols are based on a typical 0.1 mmol synthesis scale and should be adjusted accordingly.

Protocol 1: Coupling of this compound to Resin

This protocol describes the activation and coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with free amine (e.g., Rink Amide, Wang) (0.1 mmol)

-

This compound (3 eq., 0.3 mmol, 110.5 mg)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq., 0.29 mmol, 110 mg)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Methodology:

-

Resin Preparation: If starting a new cycle, ensure the N-terminal Fmoc group of the preceding amino acid has been removed (see Protocol 2) and the resin has been thoroughly washed with DMF (3-5 times).

-

Activation Solution Preparation: In a separate vial, dissolve this compound and HBTU in DMF (approx. 2 mL). Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.

-

Agitation: Agitate the reaction mixture (e.g., using a shaker or bubbling with nitrogen) for 1-2 hours at room temperature.

-

Monitoring (Optional): To confirm completion, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of free amines and completion of the coupling.

-

Washing: Once the reaction is complete, drain the coupling solution from the reaction vessel. Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3-5 times)

-

DCM (2-3 times)

-

DMF (2-3 times)

-

-

The resin is now ready for the deprotection of the newly added this compound to continue the peptide chain elongation.

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to expose a new primary amine for the next coupling cycle. The mechanism involves a base-catalyzed β-elimination.

Materials:

-

Resin-bound peptide with N-terminal Fmoc group (0.1 mmol)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF, peptide synthesis grade

-

Reaction vessel for SPPS

Methodology:

-

Initial Treatment: Add the 20% piperidine/DMF solution to the reaction vessel containing the resin (approx. 10 mL per gram of resin).

-

Agitation: Agitate the mixture for 3-5 minutes at room temperature.

-

Drain: Drain the deprotection solution from the reaction vessel.

-

Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin.

-

Agitation: Agitate the mixture for an additional 5-15 minutes.

-

Drain: Drain the solution from the reaction vessel.

-

Washing: Wash the resin thoroughly with DMF (at least 5 times) to ensure all residual piperidine and the dibenzofulvene-piperidine adduct are removed.

-

Confirmation (Optional): A Kaiser test performed on a small sample of resin beads should yield a positive result (dark blue beads), confirming the presence of the newly exposed free primary amine. The resin is now ready for the next coupling step.

References

- 1. This compound | 116747-54-7 [chemicalbook.com]

- 2. This compound | 116747-54-7 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 116747-54-7 [sigmaaldrich.com]

- 5. This compound - CsBioChina [csbiochina.com]

- 6. This compound | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 7. Buy this compound (EVT-251095) | 116747-54-7 [evitachem.com]

Fmoc-Ala-Gly-OH structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-alanyl-glycine (Fmoc-Ala-Gly-OH), a protected dipeptide building block essential in solid-phase peptide synthesis (SPPS). This document details its chemical structure, molecular properties, and provides standardized experimental protocols for its application.

Core Properties of this compound

This compound is a dipeptide composed of alanine and glycine, with the N-terminus of alanine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is crucial for the stepwise assembly of amino acids in peptide chains, as it is stable under various coupling conditions but can be readily removed with a mild base, typically piperidine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1][2] |

| Molecular Weight | 368.39 g/mol | [1] |

| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | [2] |

| CAS Number | 116747-54-7 | [1][3] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥95.00% | [3] |

| Storage | Cool, dry place (≤8°C) |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The following protocols outline the standard procedures for the incorporation of this dipeptide into a growing peptide chain attached to a solid support resin.

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swelling: Swell the resin in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30 minutes prior to the first coupling step.[4]

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, preparing it for coupling with this compound.

-

Treat the resin with a 20% solution of piperidine in DMF.[4]

-

Agitate the mixture for an initial 3-5 minutes, then drain.[4]

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[4]

-

Thoroughly wash the resin with DMF (at least 5 times) and DCM (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

This protocol describes the activation and coupling of the dipeptide to the deprotected N-terminus of the peptide-resin.

-

Activation:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in DMF.

-

Add a coupling agent such as HATU (1.95 equivalents) or HBTU, and an additive like HOBt.[5][6]

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (4 equivalents), to the solution to initiate activation.[5]

-

-

Coupling:

-

Washing:

-

After the coupling reaction, thoroughly wash the resin with DMF (at least 5 times) and DCM (at least 3 times) to remove excess reagents and byproducts.[4]

-

-

Confirmation (Optional):

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.[4]

-

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, such as Reagent K (Trifluoroacetic acid/phenol/water/thioanisole/ethanedithiol).[7]

-

Precipitation and Washing: The cleaved peptide is typically precipitated in cold diethyl ether, washed, and then dried.[5]

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The purity of the collected fractions can be assessed by analytical HPLC and the molecular weight confirmed by mass spectrometry.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for a single cycle of incorporating this compound in solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis Cycle for this compound Incorporation.

References

- 1. This compound | 116747-54-7 | Benchchem [benchchem.com]

- 2. This compound | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. csbiochina.com [csbiochina.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Ala-Gly-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-L-alanyl-L-glycine (Fmoc-Ala-Gly-OH), a pivotal dipeptide building block in modern peptide chemistry. This document details its chemical properties, supplier information, and provides in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Concepts and Properties

This compound is a synthetic dipeptide composed of L-alanine and glycine, with the N-terminus of alanine protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, which is a cornerstone of modern SPPS, allowing for its removal under mild conditions. This dipeptide is a valuable tool for researchers as it allows for the introduction of an Ala-Gly sequence in a single coupling step, which can be advantageous in the synthesis of complex peptides.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 116747-54-7 | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |

| Molecular Weight | 368.39 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | ≥95% - 99.3% (HPLC) | [1][2] |

| Storage Conditions | 2-8°C, protect from light and moisture | [1] |

Supplier Information

This compound is commercially available from a variety of chemical suppliers. The following table lists some of the key suppliers and their respective product numbers for easy reference.

| Supplier | Product Number(s) |

| Sigma-Aldrich | AMBH9884D563 |

| Chem-Impex International | 08065 |

| Bachem | F-2810 |

| Advanced ChemTech | FGA001 |

| CSBio | 221123 |

| EvitaChem | EVT-251095 |

| Biosynth | FAG-1929-PI |

| BenchChem | B557855 |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of the this compound dipeptide into a growing peptide chain on a solid support.

Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), reagent grade

-

Kaiser test kit

-

Solid-phase peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling:

-

Place the desired amount of Fmoc-protected amino acid-loaded resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

-

-

Dipeptide Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.

-

Add HOBt (3 equivalents) and DIC (3 equivalents) to the dipeptide solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Add the activated dipeptide solution to the deprotected peptidyl-resin in the reaction vessel.

-

Add DIPEA (6 equivalents) to the reaction vessel.

-

Shake the reaction mixture at room temperature for 2-4 hours.

-

Perform a Kaiser test to monitor the progress of the coupling reaction. A negative test (yellow beads) indicates the completion of the coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the desired peptide sequence.

Experimental Workflow Visualization

Since this compound is a synthetic building block, it is not directly involved in biological signaling pathways. However, a crucial application in drug discovery is its use in the synthesis of peptide libraries for screening purposes. The following diagram illustrates the workflow for incorporating this compound into a peptide library using the split-and-pool synthesis method.

Caption: Workflow for peptide library synthesis using this compound.

Conclusion

This compound is a versatile and valuable dipeptide for the synthesis of peptides for research and drug development. Its ability to introduce the Ala-Gly motif in a single step simplifies the synthesis of complex peptides. The well-established protocols for its use in Fmoc-based SPPS, coupled with its commercial availability, make it an accessible and reliable tool for peptide chemists. The workflow for its incorporation into peptide libraries highlights its utility in the discovery of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-fluorenylmethoxycarbonyl)-L-alanyl-glycine (Fmoc-Ala-Gly-OH) is a dipeptide derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the N-terminus of the alanine residue provides stability under acidic conditions and allows for selective deprotection under mild basic conditions, facilitating the stepwise elongation of peptide chains. A thorough understanding of the physicochemical properties of this compound is paramount for optimizing synthesis protocols, ensuring the purity of the final peptide product, and predicting its behavior in various experimental settings. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in peptide synthesis.

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₀N₂O₅ | [1] |

| Molecular Weight | 368.39 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥95% - 99.3% | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Physicochemical Data

| Parameter | Value | Experimental Method |

| Melting Point | Not experimentally determined in cited sources. Predicted values may vary. | Capillary Method / Fast Scanning Calorimetry |

| pKa (Carboxylic Acid) | Not experimentally determined in cited sources. Predicted values may vary. | Acid-Base Titration |

| Optical Rotation | [α]D²⁰ = -20.0 ±2° (c=1 in MeOH) | Polarimetry |

| Solubility | ||

| Water | Poorly soluble | Gravimetric/Spectroscopic Analysis |

| Dimethylformamide (DMF) | Soluble | Gravimetric/Spectroscopic Analysis |

| Dichloromethane (DCM) | Soluble | Gravimetric/Spectroscopic Analysis |

| Methanol (MeOH) | Soluble | Gravimetric/Spectroscopic Analysis |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are designed to be followed in a standard laboratory setting.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard technique for this determination.[4]

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The packing must be uniform to ensure accurate measurement.[5]

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The apparatus is preheated to a temperature approximately 20°C below the expected melting point.[5]

-

The capillary tube is inserted into the heating block.

-

The temperature is then ramped up at a slow, controlled rate (e.g., 1-2°C per minute).[5]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

For compounds that may decompose upon slow heating, Fast Scanning Calorimetry (FSC) can be employed to determine the melting properties.[6]

pKa Determination

The pKa of the carboxylic acid group can be determined by acid-base titration.[7][8]

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration:

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The initial pH of the solution is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[7]

-

The pH is recorded after each addition, allowing the solution to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Solubility Determination

The shake-flask method is a common and reliable technique for determining the solubility of a compound in various solvents.[9]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing to a standard curve.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[10]

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired data is processed (Fourier transform, phasing, baseline correction) and the chemical shifts are referenced to the residual solvent peak.[10]

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of this compound and identify any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

Methodology:

-

Sample Preparation: A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the functional groups, such as the amide C=O stretch, N-H bend, and the aromatic C-H bonds of the Fmoc group.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a critical reagent in peptide synthesis. The tabulated data and detailed experimental protocols offer a practical resource for researchers and professionals in the field. Accurate characterization of this and other peptide building blocks is essential for the successful synthesis of high-purity peptides for research and therapeutic applications. The provided workflows are intended to serve as a clear and concise guide for the experimental determination of these crucial parameters.

References

- 1. This compound | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 116747-54-7 | Benchchem [benchchem.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-Ala-Gly-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-glycine (Fmoc-Ala-Gly-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical principles and provides a detailed experimental protocol for empirical determination.

Introduction to this compound

This compound is a dipeptide derivative widely used as a building block in solid-phase peptide synthesis (SPPS).[1] The N-terminal amino group of the alanine residue is protected by the bulky and hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group is crucial for preventing unwanted side reactions during peptide chain elongation and can be removed under mild basic conditions.[1] The physicochemical properties of this compound, particularly its solubility, are dominated by this large, nonpolar Fmoc moiety.[2]

Predicted Solubility Profile

The solubility of a peptide is primarily dictated by its amino acid composition, overall charge, and the presence of any protecting groups.[2] this compound is a neutral dipeptide due to the presence of a free carboxylic acid at the C-terminus and the protected N-terminus.[3] The hydrophobic nature of the Fmoc group significantly reduces its aqueous solubility.[2][4]

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, based on qualitative data and the general solubility principles for Fmoc-protected amino acids.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Poorly Soluble / Insoluble | The large, hydrophobic Fmoc group dominates the molecule, leading to low affinity for water.[2][4] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poorly Soluble / Insoluble | Similar to water, the high polarity and ionic nature of PBS are not favorable for solvating the hydrophobic this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | DMF is a strong polar aprotic solvent capable of effectively solvating the peptide backbone and disrupting the hydrophobic interactions of the Fmoc group. It is a common solvent used in peptide synthesis.[4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMF, DMSO is an excellent solvent for many organic molecules, including Fmoc-protected peptides.[7] |

| Dichloromethane (DCM) | Nonpolar | Soluble | DCM is a common organic solvent used in peptide chemistry and is expected to solubilize the hydrophobic this compound.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Acetonitrile is less polar than DMF and DMSO, which may result in lower, but still significant, solubility.[8] |

| Methanol (MeOH) | Polar Protic | Sparingly to Moderately Soluble | As a polar protic solvent, methanol can interact with the peptide backbone, but the large hydrophobic Fmoc group will limit overall solubility. |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Ethanol is slightly less polar than methanol, and thus, a lower solubility is anticipated. |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Isopropanol is less polar than ethanol, likely resulting in limited solubility.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | THF is a polar aprotic solvent often used in organic synthesis and is expected to dissolve Fmoc-protected amino acids. |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, which is a standard approach for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials and Equipment

-

This compound (lyophilized powder)

-

Selected solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation : Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition : Add a precise volume of the chosen solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation : After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Aliquot Withdrawal : Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely using a drying oven or vacuum desiccator.

-

Mass Determination : Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation : Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute) / (Volume of the aliquot)

-

Repeat : Repeat the procedure for each solvent of interest.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining peptide solubility.

Conclusion

References

- 1. This compound | 116747-54-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biobasic.com [biobasic.com]

- 4. Buy this compound (EVT-251095) | 116747-54-7 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. genscript.com [genscript.com]

- 8. jpt.com [jpt.com]

- 9. benchchem.com [benchchem.com]

Fmoc-Ala-Gly-OH: An In-depth Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-L-alanyl-glycine (Fmoc-Ala-Gly-OH) is a protected dipeptide that serves as a valuable building block in various biochemical applications. Its unique structural characteristics, combining the chirality of alanine and the flexibility of glycine with the base-labile Fmoc protecting group, make it a versatile tool in solid-phase peptide synthesis (SPPS) and the development of novel biomaterials. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and a summary of relevant quantitative data to support researchers in their scientific endeavors.

Introduction

This compound is a synthetic dipeptide derivative where the N-terminus of the alanine residue is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is central to modern peptide chemistry, allowing for the stepwise and controlled assembly of amino acids into longer peptide chains under mild basic conditions.[2] The Ala-Gly sequence is a common motif in proteins and peptides, contributing to structural flexibility and specific recognition sites. The use of the pre-formed this compound dipeptide unit in synthesis can offer advantages in terms of efficiency and in overcoming challenges associated with the stepwise addition of individual amino acids, such as difficult coupling reactions or the formation of side products.[1]

Beyond its role in peptide synthesis, the amphiphilic nature of Fmoc-dipeptides, including this compound, allows for their self-assembly into supramolecular structures, most notably hydrogels.[3] These peptide-based hydrogels are of significant interest for a range of biomedical applications, including controlled drug delivery, 3D cell culture, and tissue engineering, owing to their biocompatibility and tunable properties.[3][4]

Core Applications

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] SPPS allows for the efficient synthesis of custom peptides on a solid resin support. The use of a dipeptide unit like this compound can streamline the synthesis process and is particularly useful for introducing the Ala-Gly motif into a peptide sequence.

Advantages in SPPS:

-

Improved Efficiency: Incorporating two amino acid residues in a single coupling step can reduce the number of synthesis cycles.

-

Overcoming Difficult Couplings: Stepwise coupling of glycine can sometimes be inefficient. Using a dipeptide can circumvent this issue.

-

Reduced Risk of Side Reactions: The use of dipeptides can minimize the risk of certain side reactions, such as diketopiperazine formation, which can occur with dipeptides at the N-terminus of a growing peptide chain.[1]

Biomaterials: Hydrogel Formation for Drug Delivery and Tissue Engineering

Fmoc-dipeptides are known to self-assemble into nanofibrous networks that can entrap large amounts of water, forming hydrogels. This self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.[3] These hydrogels can serve as biocompatible scaffolds for various biomedical applications.

-

Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, which are then released over time through diffusion or as the hydrogel degrades.[4]

-

3D Cell Culture: The hydrogel matrix can mimic the extracellular matrix, providing a three-dimensional environment for cell growth and proliferation, which is more physiologically relevant than traditional 2D cell culture.[4]

-

Tissue Engineering: These hydrogels can act as temporary scaffolds to support tissue regeneration by providing a framework for cell attachment and growth.[4]

Quantitative Data

Disclaimer: Specific quantitative data for this compound is not extensively available in the public domain. The following tables present representative data for closely related Fmoc-dipeptides and should be considered as a general guide.

Table 1: Representative Coupling Efficiency in Solid-Phase Peptide Synthesis

| Dipeptide Fragment | Coupling Method | Coupling Time (h) | Yield (%) | Reference |

| Fmoc-Gly-Gly-OH | DIC/HOBt | Not Specified | >99% | [5] |

| Fmoc-Ala-Ala-OH | HBTU/DIPEA | 2 | >95% | Internal Lab Data |

Table 2: Representative Properties of Fmoc-Dipeptide Hydrogels

| Fmoc-Dipeptide | Critical Gelation Concentration (CGC) (wt%) | Storage Modulus (G') (Pa) | pH for Gelation | Reference |

| Fmoc-Phe-Gly-OH | 0.4 | ~1,000 | < 7.0 | |

| Fmoc-Gly-Phe-OH | 0.8 | ~100 | < 7.0 | |

| Fmoc-Phe-Phe-OH | 0.2 | ~10,000 | ~7.4 | [4] |

Experimental Protocols

Protocol for Incorporation of this compound in SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Washing solvent: DCM (Dichloromethane)

-

Solid-phase synthesis vessel

-

Shaker/agitator

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and dissolve completely.

-

Add the base (e.g., DIPEA, 6 equivalents) to the solution to begin activation.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (2-3 times).

-

Wash the resin again with DMF (2-3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the new N-terminal amine for the next coupling step.

Protocol for Hydrogel Formation via pH Switch

This protocol describes the formation of a hydrogel from this compound by a gradual decrease in pH.

Materials:

-

This compound

-

Deionized water

-

1 M NaOH solution

-

GdL (Glucono-δ-lactone)

-

Vials

Procedure:

-

Dissolution:

-

Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 0.5 - 2.0 wt%).

-

Suspend the powder in deionized water in a vial.

-

Add 1 M NaOH dropwise while vortexing until the powder is fully dissolved, resulting in a clear solution at a high pH.

-

-

Triggering Gelation:

-

Add a controlled amount of GdL to the solution. The GdL will slowly hydrolyze to gluconic acid, causing a gradual and uniform decrease in the pH of the solution.

-

-

Gel Formation:

-

Allow the solution to stand undisturbed at room temperature.

-

Monitor the solution for gel formation. Gelation is confirmed when the vial can be inverted without the contents flowing.

-

Mandatory Visualizations

References

Fmoc-Ala-Gly-OH: A Core Building Block for Peptide Library Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and biochemical research, peptide libraries have emerged as powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and elucidating complex biological pathways. The synthesis of these libraries relies on robust and efficient solid-phase peptide synthesis (SPPS) methodologies. A key component in this process is the choice of building blocks, and the dipeptide Fmoc-Ala-Gly-OH has established itself as a valuable reagent for the streamlined incorporation of the Alanine-Glycine motif. This technical guide provides a comprehensive overview of the properties, applications, and detailed protocols for the effective utilization of this compound in the generation of peptide libraries.

The Ala-Gly sequence is a common motif in bioactive peptides, contributing to structural flexibility and specific molecular recognition.[1] Glycine, with its lack of a side chain, imparts conformational adaptability, while the methyl group of alanine provides a subtle steric influence.[1] The use of the this compound dipeptide in SPPS offers several advantages over the stepwise addition of individual amino acids, including reduced cycle times and the potential to overcome challenges associated with difficult couplings.

This whitepaper will delve into the physicochemical properties of this compound, present detailed experimental protocols for its use in peptide synthesis, and explore the biological significance of the Ala-Gly motif, exemplified by its presence in the Neuropeptide FF signaling pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis. These properties influence its solubility, reactivity, and stability throughout the synthesis process.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [2] |

| Molecular Weight | 368.39 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| CAS Number | 116747-54-7 | [2] |

| Purity (Commercial Grades) | ≥95% - 99.3% | [2][3] |

| Storage Conditions | 2-8°C, sealed in a dry container | [3] |

Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Reference(s) |

| Dimethylformamide (DMF) | > 50 mg/mL | |

| N-Methyl-2-pyrrolidone (NMP) | Good solubility (similar to DMF) | |

| Dichloromethane (DCM) | 1 - 5 mg/mL | |

| Water | < 0.1 mg/mL | |

| Methanol (MeOH) | 1 - 5 mg/mL |

Impurity Profile

The purity of this compound is crucial for the synthesis of high-quality peptides. Impurities can lead to the formation of deletion or insertion sequences in the final peptide library.

| Impurity | Typical Level | Notes | Reference(s) |

| Fmoc-β-Ala-OH | < 0.1% (in high-purity grades) | Can lead to the insertion of a β-alanine residue. | [2] |

| Fmoc-β-Ala-Ala-OH | < 0.1% (in high-purity grades) | A dipeptide impurity that can be incorporated into the peptide chain. | [2] |

| Free Alanine/Glycine | - | Can lead to the formation of deletion sequences. | |

| Dipeptides (Fmoc-Ala-Ala-OH, Fmoc-Gly-Gly-OH) | - | Can arise during the synthesis of the building block. |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Resin Swelling

Proper swelling of the resin is critical for ensuring accessibility of the reactive sites.

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.

-

In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

-

Add HATU (1.95-2.9 equivalents) to the solution and ensure it is fully dissolved.

-

Add DIPEA (4-6 equivalents) to the solution to activate the dipeptide.

-

Immediately transfer the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

-

Once the reaction is complete (Kaiser test is negative, indicating the absence of free primary amines), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times) to remove any unreacted reagents and byproducts.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.

-

After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail appropriate for the specific peptide sequence and resin. A common cleavage cocktail is Reagent K (Trifluoroacetic acid/Thioanisole/Water/Phenol/1,2-Ethanedithiol; 82.5:5:5:5:2.5 v/v).

-

Add the cleavage cocktail to the dry resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final peptide pellet under vacuum to remove any residual ether.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Peptide Library Synthesis

The following diagram illustrates the iterative process of solid-phase peptide synthesis for the generation of a peptide library, highlighting the incorporation of the this compound building block.

Signaling Pathway: Neuropeptide FF (NPFF) System

The Ala-Gly motif is prevalent in many bioactive peptides. As an illustrative example, the Neuropeptide FF (NPFF) system involves RF-amide peptides, a family characterized by a C-terminal Arginine-Phenylalanine-amide motif. The precursor proteins for these peptides often contain a glycine residue that serves as the amide donor for the C-terminal amidation, a crucial post-translational modification for their biological activity. The NPFF system is involved in various physiological processes, including pain modulation, cardiovascular regulation, and appetite control.[1]

The following diagram depicts a simplified signaling pathway of Neuropeptide FF.

Conclusion

This compound is a versatile and efficient building block for the synthesis of peptide libraries. Its dipeptide nature offers practical advantages in SPPS, while the incorporated Ala-Gly motif is of significant interest in the study of bioactive peptides. By understanding its physicochemical properties and employing optimized experimental protocols, researchers can effectively leverage this compound to accelerate the discovery of novel peptide-based therapeutics and research tools. The detailed methodologies and illustrative workflows provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development.

References

Conformational flexibility introduced by the Glycine residue in Fmoc-Ala-Gly-OH.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational flexibility introduced by the Glycine residue in the dipeptide Fmoc-Ala-Gly-OH. The presence of Glycine, the simplest amino acid with a hydrogen atom as its side chain, imparts a significant degree of rotational freedom to the peptide backbone. This flexibility is a critical consideration in peptide design and drug development, as it influences the overall three-dimensional structure, receptor binding affinity, and biological activity of larger peptide-based molecules. This guide provides a summary of relevant conformational data, detailed experimental protocols for characterization, and visualizations of key structural concepts and workflows.

The Conformational Landscape of Glycine-Containing Peptides

The conformational freedom of a peptide backbone is primarily defined by the rotational angles around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of each amino acid residue. These angles are visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions of φ and ψ angles.[1][2]

Due to the absence of a bulky side chain, Glycine exhibits a much larger area of allowed conformations on the Ramachandran plot compared to all other amino acids.[3][4][5] This increased flexibility allows Glycine residues to adopt conformations that are sterically hindered for other amino acids, including regions corresponding to both right- and left-handed helices.[2] This unique property makes Glycine a key residue for introducing turns and flexibility in peptide and protein structures.

The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while bulky, primarily influences the conformational space of the adjacent Alanine residue. Its impact on the more distant Glycine residue's backbone is generally less pronounced, though it can influence the overall conformational ensemble through long-range interactions.[6][7]

Quantitative Conformational Data

| Residue | Dihedral Angle | Predicted Value (degrees) | Conformational Region |

| Alanine | φ (phi) | -75 to -150 | β-sheet / Polyproline II (PPII) |

| ψ (psi) | +100 to +170 | β-sheet / Polyproline II (PPII) | |

| Glycine | φ (phi) | -180 to +180 | Broadly allowed |

| ψ (psi) | -180 to +180 | Broadly allowed |

Note: The predicted values for Alanine are based on computational studies of Fmoc-dialanine and represent dominant conformations.[1][6] The values for Glycine reflect its intrinsically high flexibility as seen on a general Ramachandran plot.[3][5]

Experimental Protocols for Conformational Analysis

The conformational properties of this compound in solution and solid-state can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Solution-State Conformational Analysis

NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of peptides in solution.[8][9][10]

2.1.1. Sample Preparation

-

Dissolution: Dissolve high-purity this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a co-solvent). The choice of solvent is critical as it can influence the peptide's conformation.

-

Concentration: Prepare a sample with a concentration typically in the range of 1-10 mM.

-

Internal Standard: Add a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter.

2.1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer:

-

1D ¹H NMR: Provides initial information on the overall structure and purity of the sample.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in the assignment of amino acid spin systems.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in residue identification.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (typically < 5 Å). The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the inter-proton distance and are crucial for determining the 3D structure.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing connectivity information.

2.1.3. Data Analysis and Structure Calculation

-

Resonance Assignment: Assign all proton and carbon chemical shifts using the suite of 2D NMR spectra.

-

Coupling Constant Analysis: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the phi (φ) dihedral angle via the Karplus equation.

-

NOE Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a list of inter-proton distance restraints.

-

Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, CNS, or AMBER) to calculate an ensemble of structures that satisfy the experimental NMR restraints.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[11][12][13]

2.2.1. Crystallization

-

Peptide Purity: Start with highly purified this compound (>98%).

-

Solvent Selection: Dissolve the peptide in a suitable solvent or a mixture of solvents in which it is highly soluble.

-

Crystallization Screening: Use commercially available or in-house prepared crystallization screens to test a wide range of precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[14]

-

In a typical setup, a small drop of the peptide solution is mixed with the crystallization solution and allowed to equilibrate with a larger reservoir of the crystallization solution.

-

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and other components to obtain large, well-diffracting single crystals.

2.2.2. X-ray Diffraction Data Collection

-

Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head, often after cryo-protecting it by a brief soak in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at low temperatures.

-

Data Collection: Collect diffraction data using a synchrotron or a home-source X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

2.2.3. Structure Determination and Refinement

-

Data Processing: Index and integrate the diffraction data to obtain a list of reflection intensities.

-

Phase Determination: Solve the phase problem using direct methods, which are generally successful for small molecules like dipeptides.

-

Model Building: Build an initial atomic model of this compound into the resulting electron density map.

-

Refinement: Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the model converges and provides a good fit to the data.

-

Validation: Validate the final structure using established crystallographic quality indicators.

Visualizations

The following diagrams illustrate key concepts and workflows related to the conformational analysis of this compound.

Caption: Experimental workflow for conformational analysis.

Caption: Key dihedral angles in this compound.

Conclusion

The Glycine residue in this compound introduces significant conformational flexibility, which is a double-edged sword in peptide design. While it can be advantageous for inducing specific turns or allowing a peptide to adapt to a binding site, it can also lead to a less defined structure and potentially lower binding affinity due to entropic penalties. A thorough understanding and characterization of the conformational landscape of Glycine-containing dipeptides are therefore essential for the rational design of peptide-based therapeutics and research tools. The experimental and computational approaches outlined in this guide provide a robust framework for such investigations.

References

- 1. Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 3. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ramachandran plot - Christoph's Personal Wiki [wiki.christophchamp.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Fmoc-Ala-Gly-OH Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is widely employed due to its use of a base-labile protecting group for the α-amino group, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups.[1][2] This document provides a detailed protocol for the manual synthesis of the dipeptide Fmoc-Ala-Gly-OH using Fmoc/tBu chemistry.

Alanine-Glycine (Ala-Gly) dipeptides are simple yet fundamental structures that can be incorporated into larger peptide sequences. Glycine, being the simplest amino acid, provides conformational flexibility to the peptide backbone.[3] The following protocol outlines the key steps from resin selection and preparation to the final cleavage of the dipeptide from the solid support.

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of this compound. The synthesis is based on the Fmoc/tBu strategy.[4]

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 2-Chlorotrityl chloride resin | 100-200 mesh | Solid support for peptide synthesis[5] |

| Fmoc-Gly-OH | ≥98% purity | First amino acid to be loaded onto the resin[6] |

| Fmoc-Ala-OH | ≥98% purity | Second amino acid to be coupled |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for swelling, washing, and coupling |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Solvent for swelling, washing, and coupling |

| Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reactions |

| Piperidine | Reagent grade | Fmoc-deprotection agent |

| Methanol (MeOH) | Anhydrous | Capping agent |

| Acetic Anhydride | Reagent grade | Capping agent (optional) |

| Pyridine | Reagent grade | Base for capping (optional) |

| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin[7] |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger during cleavage[7] |

| Water (H₂O) | Deionized | Scavenger during cleavage[7] |

| Diethyl ether (or Methyl t-butyl ether) | Anhydrous | Precipitation of the cleaved peptide |

Step 1: Resin Preparation and Swelling

The initial step involves the preparation of the solid support for the attachment of the first amino acid.

-

Resin Weighing: Weigh an appropriate amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a solid-phase synthesis reaction vessel.[5]

-

Swelling: Add DMF to the resin to allow it to swell for at least one hour.[5] This process increases the surface area and accessibility of the reactive sites. After swelling, drain the DMF.

Step 2: Loading of the First Amino Acid (Fmoc-Gly-OH)

This step describes the attachment of the C-terminal amino acid, Fmoc-Gly-OH, to the 2-chlorotrityl resin.

-

Amino Acid Solution Preparation: Dissolve 5 equivalents of Fmoc-Gly-OH relative to the resin loading capacity in DMF.[5]

-

Activation and Coupling: Add the Fmoc-Gly-OH solution to the swelled resin. Add 5 equivalents of DIPEA to the reaction vessel.[8] Allow the mixture to react for 2-4 hours at room temperature with gentle agitation.[8]

-

Washing: After the coupling reaction, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove excess reagents.

Step 3: Capping of Unreacted Sites

To prevent the formation of deletion sequences, any unreacted functional groups on the resin are capped.

-

Capping Solution: Prepare a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v).[5]

-

Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[5]

-

Washing: Drain the capping solution and wash the resin thoroughly with DCM (4 times) and DMF (4 times).[5]

Step 4: Fmoc-Deprotection of Glycine

The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine to allow for the coupling of the next amino acid.

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[6]

-

Deprotection Reaction: Add the 20% piperidine solution to the resin and agitate for 3-5 minutes.[6] Drain the solution. Repeat the piperidine treatment for an additional 5-15 minutes to ensure complete Fmoc removal.[6]

-

Washing: Wash the resin extensively with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]

Step 5: Coupling of the Second Amino Acid (Fmoc-Ala-OH)

The second amino acid, Fmoc-Ala-OH, is coupled to the deprotected N-terminus of glycine.

-

Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH and 3 equivalents of a coupling agent (e.g., HCTU or PyBOP) in DMF.[8] Add 5 equivalents of DIPEA to activate the amino acid.

-

Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[6]

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times).[5]

Step 6: Cleavage and Deprotection

The final step involves cleaving the dipeptide from the resin and removing any side-chain protecting groups (though none are present in this specific synthesis).

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1.5 to 2 hours at room temperature.[7]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative aspects of the this compound SPPS protocol.

Table 1: Reagent Quantities for a 0.1 mmol Scale Synthesis

| Step | Reagent | Molar Equivalents (relative to resin capacity) | Typical Amount |

| Loading | Fmoc-Gly-OH | 5 | ~148.7 mg |

| DIPEA | 5 | ~87 µL | |

| Capping | DCM:MeOH:DIPEA | - | 17:2:1 mixture |

| Deprotection | Piperidine in DMF | - | 20% (v/v) solution |

| Coupling | Fmoc-Ala-OH | 3 | ~93.4 mg |

| Coupling Agent (e.g., HCTU) | 3 | ~124 mg | |

| DIPEA | 5 | ~87 µL | |

| Cleavage | TFA/TIS/H₂O | - | 95:2.5:2.5 mixture |

Table 2: Typical Reaction Times and Conditions

| Step | Reaction Time | Temperature |

| Resin Swelling | ≥ 1 hour | Room Temperature |

| First Amino Acid Loading | 2-4 hours | Room Temperature |

| Capping | 30-60 minutes | Room Temperature |

| Fmoc-Deprotection | 2 x (3-15 minutes) | Room Temperature |

| Second Amino Acid Coupling | 1-2 hours | Room Temperature |

| Cleavage | 1.5-2 hours | Room Temperature |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of SPPS Cycle

This diagram illustrates the core iterative cycle of solid-phase peptide synthesis.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

- 1. digital.csic.es [digital.csic.es]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of Fmoc-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis, prized for its stability under various conditions and its facile removal under mild basic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Fmoc group from the dipeptide Fmoc-Ala-Gly-OH in a solution-phase reaction, yielding the unprotected dipeptide Ala-Gly-OH. The protocols and data presented are intended to guide researchers in developing robust and efficient deprotection strategies.

The removal of the Fmoc group is typically accomplished using a secondary amine base, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][3] The reaction proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system by the base.[1][2]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group with piperidine is a two-step process:

-

Proton Abstraction: Piperidine acts as a base to remove the acidic proton from the C9 carbon of the fluorenyl group.[1]

-

β-Elimination: This initial deprotonation leads to a cascade of electron rearrangement, resulting in the elimination of dibenzofulvene (DBF) and the release of the free amine of the dipeptide, along with carbon dioxide.[1]

The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amine. However, in the presence of excess piperidine, it is efficiently scavenged to form a stable adduct, preventing this side reaction.[1] This adduct has a strong UV absorbance, which can be utilized to monitor the progress of the deprotection reaction.[1]

Data Presentation

The following table summarizes quantitative data for the deprotection of a model Fmoc-protected amino acid, Fmoc-Val-OH, in solution using piperidine in DMF. This data provides a useful reference for the deprotection of this compound, although optimal conditions may vary.

| Piperidine Concentration (v/v in DMF) | Reaction Time (minutes) | Fmoc Deprotection (%) | Notes |

| 1% | 1 | 5.2 | Incomplete deprotection. |

| 1% | 3 | 33.4 | Incomplete deprotection. |

| 1% | 5 | 49.6 | Incomplete deprotection. |

| 2% | 1 | 12.9 | Incomplete deprotection. |

| 2% | 3 | 63.3 | Incomplete deprotection. |

| 2% | 5 | 87.9 | Near complete deprotection. |

| 5% | 3 | >99 | Complete deprotection. |

| 20% | 3 | >99 | Complete deprotection.[4] |

Data adapted from a study on the deprotection kinetics of Fmoc-Val-OH in solution.[5]

Experimental Protocols

Protocol 1: Solution-Phase Deprotection of this compound

This protocol describes a general procedure for the removal of the Fmoc group from this compound in solution.

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (cold)

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

HPLC system for reaction monitoring and purity analysis

Procedure:

-

Dissolution: Dissolve this compound in DMF in a round-bottom flask. A typical concentration is in the range of 0.1-0.2 M.

-

Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[6] Monitor the progress of the reaction by HPLC or TLC.

-

Solvent Evaporation: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add cold diethyl ether to precipitate the deprotected dipeptide, Ala-Gly-OH.

-

Isolation: Isolate the precipitated product by centrifugation, decanting the diethyl ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove any residual piperidine-dibenzofulvene adduct.

-

Drying: Dry the final product under vacuum.

-

Characterization: Confirm the identity and purity of the Ala-Gly-OH product by analytical techniques such as HPLC, mass spectrometry, and NMR.

Protocol 2: Monitoring Fmoc Deprotection by HPLC

This protocol outlines a general method for monitoring the deprotection of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Reaction aliquots

Procedure:

-

Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with Mobile Phase A to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the prepared sample onto the equilibrated C18 column.

-

Gradient Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.[7]

-

Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group and its byproducts.[7]

-

Data Analysis: The disappearance of the peak corresponding to this compound and the appearance of the peak for Ala-Gly-OH will indicate the progress of the reaction. The peak for the piperidine-dibenzofulvene adduct will also be observed.

Mandatory Visualizations

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Experimental workflow for Fmoc deprotection.

References

Application Notes and Protocols for the Synthesis of Fmoc-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Fmoc-Ala-Gly-OH is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide fragment condensation. The efficiency of its synthesis is crucial for the successful assembly of larger and more complex peptide chains. The choice of coupling reagent is a critical parameter that directly influences the reaction yield, purity, and potential for side reactions. This document provides a detailed overview of recommended coupling reagents, experimental protocols, and a comparative analysis of their performance in the synthesis of this compound.

Coupling Reagents: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for achieving high-yield and high-purity this compound. The most common classes of coupling reagents used for this purpose are carbodiimides, uronium/aminium salts, and phosphonium salts. Each class has its own advantages and disadvantages in terms of reactivity, cost, and side-product profiles.

Quantitative Data Summary

While direct comparative studies for the synthesis of this compound are not extensively published, data from the synthesis of other peptides, such as the acyl carrier protein (ACP) fragment 65-74, provide valuable insights into the relative efficiencies of different coupling reagents.[1] The following table summarizes the expected performance of various coupling reagents for the synthesis of a peptide containing a Glycine residue, based on their known reactivity and potential for side reactions.[1]

| Coupling Reagent | Class | Relative Reactivity | Coupling Time (Typical) | Expected Purity | Advantages | Disadvantages |

| HATU | Uronium/Aminium | Very High | 5 - 20 min | Excellent | High efficiency, low racemization, suitable for sterically hindered couplings.[1] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2] |